molecular formula C24H29F3N4O B2857208 (2,6-Dimethylphenyl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034612-90-1

(2,6-Dimethylphenyl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No. B2857208
CAS RN: 2034612-90-1
M. Wt: 446.518
InChI Key: FJWMDTISAJMPLP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C24H29F3N4O . It contains several functional groups including a trifluoromethyl group, a pyridine ring, and two piperazine rings .


Synthesis Analysis

The synthesis of similar compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups into other molecules . This can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. It includes a trifluoromethyl group attached to a pyridine ring, which is connected to a piperazine ring, which is further connected to another piperazine ring, and finally attached to a dimethylphenyl group .

Scientific Research Applications

Molecular Interaction Studies

A study on the interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, highlights the importance of such compounds in understanding receptor-ligand interactions. This research provides insights into the conformational analysis and pharmacophore models for CB1 receptor ligands, which is crucial for drug development (Shim et al., 2002).

Synthesis and Applications in Various Fields

The synthesis of 2,4,6-triarylpyridine derivatives, which are structurally related to the compound , is significant due to their broad spectrum of biological and pharmaceutical properties. These properties include anticonvulsant, anesthetic, and anti-malarial characteristics, and their use in photodynamic cell-specific cancer therapy (Maleki, 2015).

Potential in Diabetes Treatment

A derivative, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been identified as a potent and selective inhibitor with potential application in the treatment of type 2 diabetes. This showcases the therapeutic potential of similar compounds in metabolic diseases (Ammirati et al., 2009).

Antioxidant Potency

Research on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, closely related to the query compound, demonstrated its antioxidant efficacy. This suggests potential applications in areas where oxidative stress is a concern (Dineshkumar & Parthiban, 2022).

Antimicrobial Activity

Studies on similar pyridine derivatives have shown antimicrobial activity, which underscores the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the development of new pharmaceuticals and agrochemicals, given the known utility of similar compounds .

properties

IUPAC Name

(2,6-dimethylphenyl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N4O/c1-17-4-3-5-18(2)22(17)23(32)31-10-8-20(9-11-31)29-12-14-30(15-13-29)21-7-6-19(16-28-21)24(25,26)27/h3-7,16,20H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWMDTISAJMPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylphenyl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

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